An In-depth Technical Guide to 5-Oxotetrahydrothiophene-2-carboxylic acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-Oxotetrahydrothiophene-2-carboxylic acid: Properties, Synthesis, and Potential Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of 5-Oxotetrahydrothiophene-2-carboxylic acid. As a molecule incorporating both a thiolactone and a carboxylic acid, this compound presents a unique scaffold for chemical exploration, particularly in the fields of medicinal chemistry and materials science. This document synthesizes known chemical principles of related structures to project the behavior and characteristics of this specific, yet largely uncharacterized, molecule. We will delve into its theoretical reactivity, spectroscopic signatures, and propose methodologies for its synthesis, providing a foundational resource for researchers interested in this novel chemical entity.
Introduction: A Molecule of Interest
5-Oxotetrahydrothiophene-2-carboxylic acid is a heterocyclic compound featuring a five-membered thiolactone ring with a carboxylic acid substituent at the C2 position. The convergence of these two functional groups within a saturated thiophene core suggests a rich and varied chemical reactivity profile. Thiolactones are known to be more reactive than their lactone counterparts towards nucleophilic attack, a property that can be leveraged in various synthetic and biological applications.[1][2] The presence of the carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation, and influences the molecule's overall polarity and solubility.
The structural similarity to 5-oxotetrahydrofuran-2-carboxylic acid, a well-documented chemical intermediate, invites a comparative analysis of their respective chemical behaviors. The substitution of the ring oxygen with sulfur is anticipated to significantly alter the electronic properties and reactivity of the molecule. This guide aims to provide a theoretical framework for understanding and exploring the chemistry of this intriguing thiophene derivative.
Physicochemical Properties: A Comparative Overview
| Property | 5-Oxotetrahydrothiophene -2-carboxylic acid (Predicted) | 5-Oxotetrahydrofuran -2-carboxylic acid (Experimental)[3][4] | Thiophene-2-carboxylic acid (Experimental)[5] |
| Molecular Formula | C₅H₆O₃S | C₅H₆O₄ | C₅H₄O₂S |
| Molecular Weight | 146.16 g/mol | 130.10 g/mol | 128.15 g/mol |
| Appearance | Likely a white to off-white solid | White to light yellow crystalline powder | White solid |
| Melting Point (°C) | Predicted to be in a similar range to the furan analog, potentially slightly higher due to the sulfur atom. | 71-73 | 125–127 |
| Boiling Point (°C) | Expected to be higher than the furan analog due to increased molecular weight and stronger intermolecular forces. | 150-155 (at 0.2 mmHg) | Decomposes |
| Solubility | Expected to be soluble in polar organic solvents like acetone, and moderately soluble in water. | Soluble in acetone. | Soluble in hot water and polar organic solvents. |
| pKa | The carboxylic acid proton's pKa is predicted to be in the acidic range, similar to other carboxylic acids. | ~3.11 (Predicted) | ~3.5 |
Proposed Synthetic Pathways
The synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid has not been explicitly described in the literature. However, based on established methodologies for the synthesis of thiolactones and thiophene-2-carboxylic acids, we can propose the following plausible synthetic routes.
Route 1: From a Thiol-Containing Dicarboxylic Acid
This approach involves the intramolecular cyclization of a suitable precursor, 4-mercaptoadipic acid. The dehydration of this thiol-containing dicarboxylic acid would lead to the formation of the thiolactone ring.
Caption: Proposed synthesis via intramolecular cyclization.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-mercaptoadipic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Coupling Agent: Add a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Route 2: Modification of a Pre-existing Thiophene Ring
An alternative strategy involves the modification of a readily available thiophene derivative. For instance, the oxidation of 2-acetylthiophene can yield thiophene-2-carboxylic acid, which could then undergo further transformations.[5] However, the saturation of the thiophene ring to a tetrahydrothiophene and subsequent introduction of the 5-oxo group would be challenging and require a multi-step synthesis.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of 5-Oxotetrahydrothiophene-2-carboxylic acid is dictated by the interplay between the thiolactone and the carboxylic acid functionalities.
Thiolactone Reactivity
Thiolactones are generally more susceptible to nucleophilic attack than their corresponding lactones.[2] This is attributed to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiolate.[2]
Caption: Nucleophilic ring-opening of the thiolactone.
-
Aminolysis: Reaction with amines will readily open the thiolactone ring to form the corresponding amide-thiol.[6][7] This reaction is often rapid and can proceed under mild conditions.
-
Hydrolysis: Under basic conditions, the thiolactone will hydrolyze to the corresponding 4-mercaptoadipic acid.[1]
-
Alcoholysis: Alcohols can react, particularly under acidic or basic catalysis, to yield the corresponding ester-thiol.
Carboxylic Acid Reactivity
The carboxylic acid group at the C2 position offers a versatile handle for a variety of chemical transformations.
-
Esterification: Standard esterification procedures using an alcohol in the presence of an acid catalyst will convert the carboxylic acid to its corresponding ester.
-
Amide Bond Formation: Coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt) will form an amide bond.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Predicted Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for 5-Oxotetrahydrothiophene-2-carboxylic acid, which would be crucial for its identification and characterization.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - A downfield signal for the carboxylic acid proton (typically >10 ppm).- A multiplet for the proton at the C2 position, shifted downfield due to the adjacent carbonyl and sulfur atoms.- Complex multiplets for the methylene protons of the tetrahydrothiophene ring. |
| ¹³C NMR | - Two downfield signals for the carbonyl carbons of the thiolactone and the carboxylic acid.- A signal for the C2 carbon, shifted downfield by the adjacent heteroatom and carbonyl group.- Signals for the methylene carbons of the ring. |
| IR Spectroscopy (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- A sharp C=O stretch from the thiolactone, typically at a lower frequency than a lactone (~1680-1720 cm⁻¹).- A C-S stretching vibration. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns corresponding to the loss of CO₂, H₂O, and cleavage of the thiolactone ring. |
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 5-Oxotetrahydrothiophene-2-carboxylic acid suggest its potential as a valuable building block in several scientific domains.
-
Medicinal Chemistry: The thiolactone moiety can act as a covalent modifier of biological targets, while the carboxylic acid can be used to tune pharmacokinetic properties or to attach the molecule to a larger scaffold. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
-
Polymer Chemistry: The ability of the thiolactone to undergo ring-opening polymerization upon reaction with nucleophiles opens up possibilities for the synthesis of novel sulfur-containing polymers with unique properties.[6][7]
-
Chemical Biology: As a latent thiol, this molecule could be used as a tool to introduce thiol groups into biological systems in a controlled manner.[7]
Conclusion
5-Oxotetrahydrothiophene-2-carboxylic acid represents a scientifically intriguing yet underexplored molecule. This guide has provided a theoretical framework for its chemical properties, potential synthetic strategies, and likely reactivity based on the well-established chemistry of related compounds. The dual functionality of a reactive thiolactone and a versatile carboxylic acid makes it a promising candidate for further investigation, with potential applications spanning from drug discovery to materials science. It is our hope that this in-depth technical guide will serve as a valuable resource and a catalyst for future experimental exploration of this novel compound.
References
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
- Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of General Chemistry, 78(1), 133-138.
- Khusnutdinov, R. I., et al. (2004).
- Lowe, J. T., & Panek, J. S. (2010). Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. Organic & Biomolecular Chemistry, 8(20), 4668-4671.
- Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]
-
Wikipedia. Thiolactone. [Link]
- Es-Sayed, M., et al. (2022). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC Advances, 12(49), 31955-31963.
-
NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]
-
PubChem. 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
- Es, F. V., et al. (2011). One-Pot Multistep Reactions Based on Thiolactones: Extending the Realm of Thiol−Ene Chemistry in Polymer Synthesis. Journal of the American Chemical Society, 133(38), 15032-15035.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Gois, P. M., & Afonso, C. A. (2014). Thiolactone chemistry, a versatile platform for macromolecular engineering. Polymer Chemistry, 5(13), 3976-3986.
Sources
- 1. Thiolactone - Wikipedia [en.wikipedia.org]
- 2. Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxotetrahydrofuran-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiolactone chemistry, a versatile platform for macromolecular engineering - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
